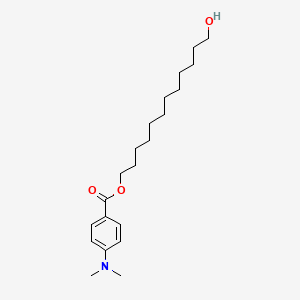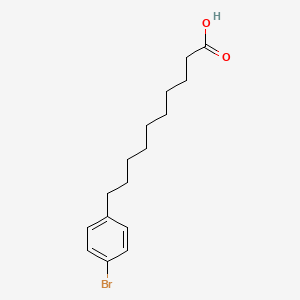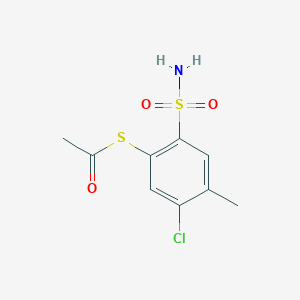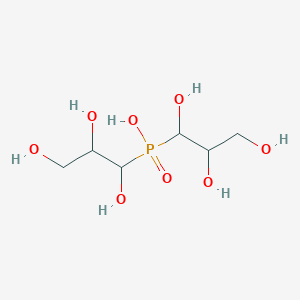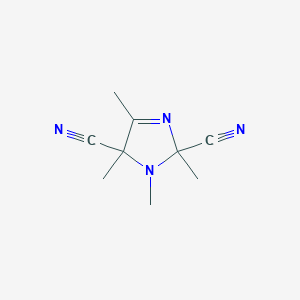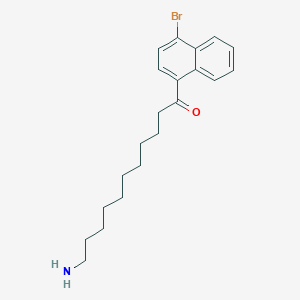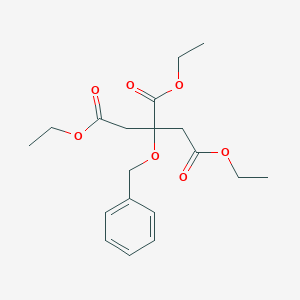
Triethyl 2-(benzyloxy)propane-1,2,3-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl 2-(benzyloxy)propane-1,2,3-tricarboxylate is an organic compound with the molecular formula C19H26O7. It is a derivative of propane-1,2,3-tricarboxylic acid, where the hydrogen atoms of the carboxyl groups are replaced by ethyl groups and one of the hydroxyl groups is replaced by a benzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 2-(benzyloxy)propane-1,2,3-tricarboxylate typically involves the esterification of propane-1,2,3-tricarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl alcohol .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Triethyl 2-(benzyloxy)propane-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Triethyl propane-1,2,3-tricarboxylate alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Triethyl 2-(benzyloxy)propane-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of plasticizers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Triethyl 2-(benzyloxy)propane-1,2,3-tricarboxylate involves its interaction with specific molecular targets. For example, it can inhibit the enzyme aconitase, thereby interfering with the Krebs cycle . The benzyloxy group plays a crucial role in its binding affinity and specificity towards the target enzyme .
Comparison with Similar Compounds
Similar Compounds
Triethyl propane-1,2,3-tricarboxylate: Lacks the benzyloxy group and has different chemical properties.
Propane-1,2,3-tricarboxylic acid: The parent compound without esterification.
Citric acid derivatives: Similar tricarboxylic acids with different substituents.
Uniqueness
Triethyl 2-(benzyloxy)propane-1,2,3-tricarboxylate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
112031-19-3 |
|---|---|
Molecular Formula |
C19H26O7 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
triethyl 2-phenylmethoxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C19H26O7/c1-4-23-16(20)12-19(18(22)25-6-3,13-17(21)24-5-2)26-14-15-10-8-7-9-11-15/h7-11H,4-6,12-14H2,1-3H3 |
InChI Key |
HKBBZGXKFKGUEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(CC(=O)OCC)(C(=O)OCC)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


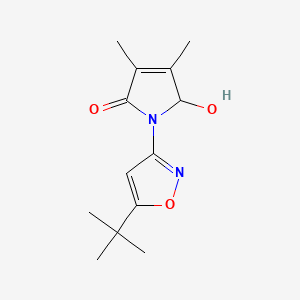

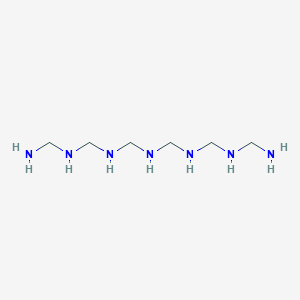
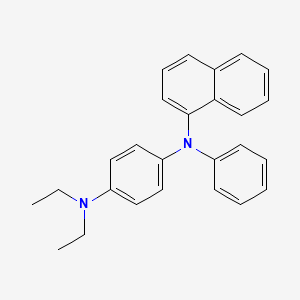
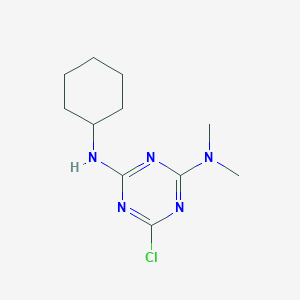
sulfanium bromide](/img/structure/B14297986.png)
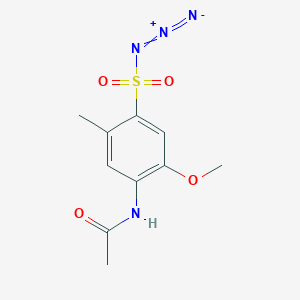
![4-[(4-Methylphenyl)selanyl]butan-2-one](/img/structure/B14298012.png)
